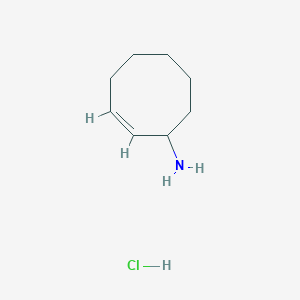

Cyclooct-2-en-1-amine hydrochloride

Description

Cyclooct-2-en-1-amine hydrochloride (CAS: 1420787-84-3) is a cyclic amine hydrochloride derivative with a molecular formula of C₈H₁₄ClN and a molecular weight of 159.66 g/mol. The compound features an eight-membered cycloalkene ring with an amine group at the 1-position and a hydrochloride counterion. It is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research due to its structural versatility . Commercial availability is noted in quantities such as 500 mg, with pricing reflecting its specialized use in R&D .

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

(2Z)-cyclooct-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c9-8-6-4-2-1-3-5-7-8;/h4,6,8H,1-3,5,7,9H2;1H/b6-4-; |

InChI Key |

QIQWEKWMVIWTSW-YHSAGPEESA-N |

Isomeric SMILES |

C1CC/C=C\C(CC1)N.Cl |

Canonical SMILES |

C1CCC=CC(CC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclooct-2-en-1-amine hydrochloride typically involves the reaction of cyclooctene with amine under specific conditions. One common method involves the use of a flow setup for photoisomerization, which is a cost-effective and efficient way to produce trans-cyclooctenes . Another method involves the reaction of cyclooctenol with ethyl chlorooxalate in the presence of triethylamine at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the use of flow chemistry and photoisomerization techniques are promising due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into other amine derivatives.

Substitution: The amine group in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various amine derivatives and oxidized products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclooct-2-en-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and bioorthogonal chemistry.

Biology: Employed in the study of biological systems and molecular interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Cyclooct-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to participate in bioorthogonal reactions, such as the [3+2] azide-alkyne cycloaddition, which allows for the formation of covalent bonds in biological systems without interfering with their normal functions . This reaction is facilitated by the high reactivity of cyclooctynes, which enables the compound to perform under mild conditions without the need for a catalyst .

Comparison with Similar Compounds

Research Findings and Gaps

- Analytical Methods : RP-HPLC techniques validated for related hydrochlorides (e.g., amitriptyline hydrochloride) could be adapted for purity assessment of this compound .

- Knowledge Gaps: Stability studies, toxicity profiles, and pharmacokinetic data for this compound remain underreported, necessitating further research.

Biological Activity

Cyclooct-2-en-1-amine hydrochloride is a compound with significant potential in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

This compound is characterized by its unique cyclic structure, which includes an amine functional group. This structure allows for various chemical reactions, including oxidation, reduction, and substitution. The compound is often utilized as a building block in organic synthesis, particularly for complex cyclic compounds.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Products |

|---|---|---|

| Oxidation | Amine group can be oxidized | Nitroso or nitro derivatives |

| Reduction | Can be reduced to form cyclooct-2-en-1-amine | Cyclooctane derivatives |

| Substitution | Participates in nucleophilic substitution | Various substituted amines |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, influencing various biochemical pathways. This interaction can lead to alterations in enzyme activity or receptor signaling.

Applications in Biological Research

This compound has been employed in numerous scientific studies to understand enzyme-substrate interactions and protein-ligand binding. Its unique structure makes it a valuable tool in medicinal chemistry and drug development.

Case Study: Enzyme Interaction

A study evaluated the compound's ability to interact with specific enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

In comparison to similar compounds such as cyclooctene and cyclooctadiene, this compound exhibits distinct biological properties due to its amine functionality. This uniqueness enhances its utility in research applications requiring precise control over chemical reactivity and solubility.

Table 2: Comparison of Cyclooct Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Cyclooctene | Precursor for synthesis | Organic synthesis |

| Cyclooctadiene | Used in hydrogenation | Organic synthesis |

| Cyclooct-2-en-1-amine | Unique amine functionality | Enzyme studies, drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.